![molecular formula C13H16ClN B13801397 2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane is a bicyclic compound that features a nitrogen atom within its structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane typically involves the reaction of a suitable precursor with a chlorinating agent. One common method involves the use of 4-phenyl-1-azabicyclo[2.2.2]octane as the starting material, which is then treated with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the removal of the chlorine atom, forming the parent azabicyclo compound
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of N-oxides.
科学的研究の応用
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of pharmaceutical agents due to its unique structure and potential biological activity.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules, particularly in the development of tropane alkaloids.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the chlorine atom and the bicyclic structure contribute to its binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-Phenyl-1-azabicyclo[2.2.2]octane: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Cyano-4-phenyl-1-azabicyclo[2.2.2]octane: Contains a cyano group instead of chlorine, leading to different reactivity and applications
Uniqueness
2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .
特性
分子式 |
C13H16ClN |
|---|---|
分子量 |
221.72 g/mol |
IUPAC名 |
2-chloro-4-phenyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H16ClN/c14-12-10-13(6-8-15(12)9-7-13)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChIキー |
NLLKUNTTXKUARA-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1(CC2Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B13801314.png)
![(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13801315.png)
![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)
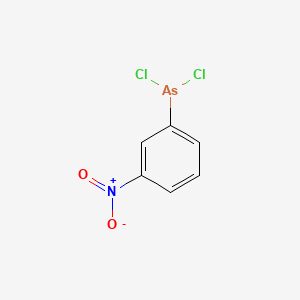
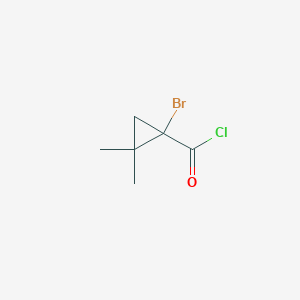

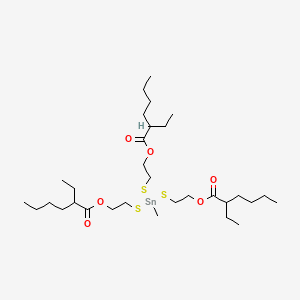
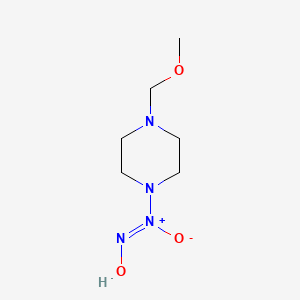

![(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13801360.png)
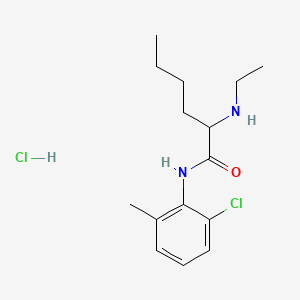
![[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13801374.png)
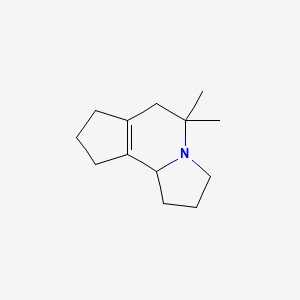
![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
